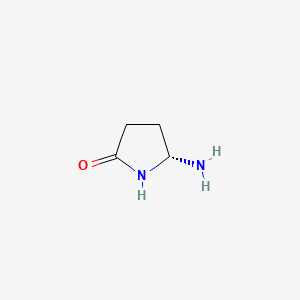
(E/Z)-Flupentixol-d4 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Flupentixol-d4 Dihydrochloride is a deuterated form of Flupentixol, a thioxanthene derivative used primarily as an antipsychotic agent. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms, making it useful in various research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Flupentixol-d4 Dihydrochloride involves the deuteration of Flupentixol. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the Flupentixol molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Purification: The deuterated product is purified using techniques such as crystallization or chromatography to ensure the desired isotopic purity.
Formation of Dihydrochloride Salt: The purified deuterated Flupentixol is then reacted with hydrochloric acid to form the dihydrochloride salt, which enhances its stability and solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Using large quantities of deuterium gas or deuterated solvents in reactors designed for high-pressure and high-temperature conditions.
Automated Purification: Employing automated systems for crystallization and chromatography to handle large volumes of the compound.
Quality Control: Implementing rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
化学反応の分析
Types of Reactions
(E/Z)-Flupentixol-d4 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(E/Z)-Flupentixol-d4 Dihydrochloride is widely used in scientific research due to its unique properties:
Pharmacokinetic Studies: The deuterated form allows for precise tracking of the compound in biological systems using mass spectrometry.
Neuropharmacology: Used to study the effects on dopamine receptors and neurotransmission, particularly in conditions like schizophrenia and depression.
Metabolic Studies: Helps in understanding the metabolic pathways and the role of deuterium in altering metabolic rates.
Drug Development: Serves as a reference standard in the development of new antipsychotic drugs.
作用機序
(E/Z)-Flupentixol-d4 Dihydrochloride exerts its effects primarily through antagonism of dopamine D2 receptors. This action reduces the activity of dopamine in the brain, which is beneficial in treating psychotic symptoms. The compound also has some affinity for serotonin receptors, contributing to its antidepressant effects.
類似化合物との比較
Similar Compounds
Flupentixol: The non-deuterated form, used as an antipsychotic.
Zuclopenthixol: Another thioxanthene derivative with similar antipsychotic properties.
Chlorprothixene: A related compound with antipsychotic and sedative effects.
Uniqueness
(E/Z)-Flupentixol-d4 Dihydrochloride is unique due to the presence of deuterium atoms, which provide advantages in research applications, such as improved stability and the ability to track the compound in biological systems with high precision.
特性
CAS番号 |
1246833-30-6 |
|---|---|
分子式 |
C23H25F3N2OS |
分子量 |
438.546 |
IUPAC名 |
1,1,2,2-tetradeuterio-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C23H25F3N2OS/c24-23(25,26)17-7-8-22-20(16-17)18(19-4-1-2-6-21(19)30-22)5-3-9-27-10-12-28(13-11-27)14-15-29/h1-2,4-8,16,29H,3,9-15H2/b18-5-/i14D2,15D2 |
InChIキー |
NJMYODHXAKYRHW-VASCPITCSA-N |
SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCO |
同義語 |
4-[3-[2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazineethanol-d4 Dihydrochloride; Emergil-d4; FX 703-d4; Metamin-d4; Siplarol-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4S,8R,10R,14R,17S,18R)-14,17-dihydroxy-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one](/img/structure/B564464.png)

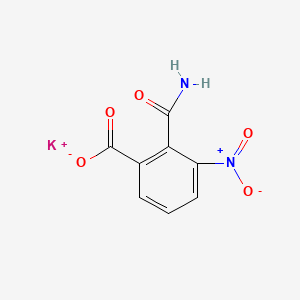
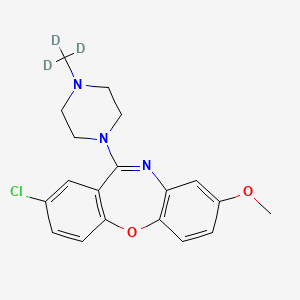
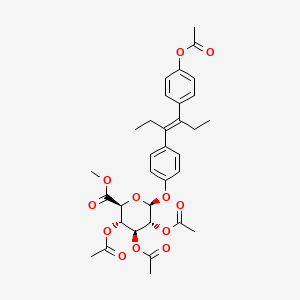
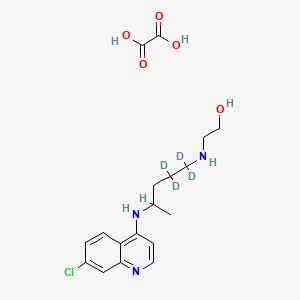
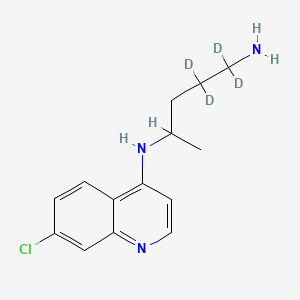
![2-[(2-Methoxyphenoxy)methyl]oxirane-d3](/img/structure/B564476.png)
![4-[2-(3,5-Dihydroxyphenyl)ethenyl]phenyl hydrogen sulfate](/img/structure/B564479.png)
